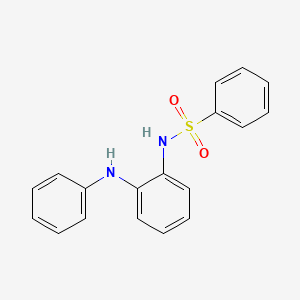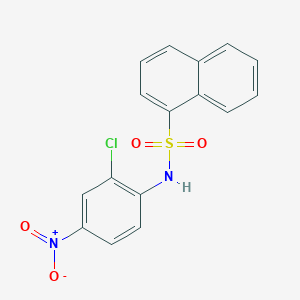
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C16H11ClN2O4S It is characterized by the presence of a naphthalene ring, a sulfonamide group, and a chloronitrophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide typically involves the reaction of 2-chloro-4-nitroaniline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-(2-substituted-4-nitrophenyl)naphthalene-1-sulfonamide derivatives.
Reduction: Formation of N-(2-chloro-4-aminophenyl)naphthalene-1-sulfonamide.
Oxidation: Formation of naphthalene-1-sulfonic acid derivatives.
科学研究应用
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The presence of the nitro and sulfonamide groups allows for strong interactions with the target molecules, leading to effective inhibition. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide can be compared with other similar compounds, such as:
N-(2-Chloro-4-nitrophenyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(2-Chloro-4-nitrophenyl)thiophene-2-sulfonamide: Contains a thiophene ring instead of a naphthalene ring.
N-(2-Chloro-4-nitrophenyl)pyridine-3-sulfonamide: Contains a pyridine ring instead of a naphthalene ring.
The uniqueness of this compound lies in its naphthalene ring, which provides additional stability and potential for π-π interactions, making it a valuable compound for various applications.
属性
CAS 编号 |
106691-56-9 |
|---|---|
分子式 |
C16H11ClN2O4S |
分子量 |
362.8 g/mol |
IUPAC 名称 |
N-(2-chloro-4-nitrophenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H11ClN2O4S/c17-14-10-12(19(20)21)8-9-15(14)18-24(22,23)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,18H |
InChI 键 |
JXBSMFXVBQZEJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)
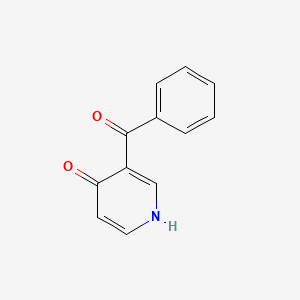
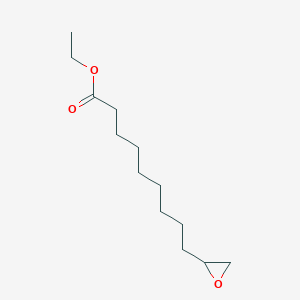

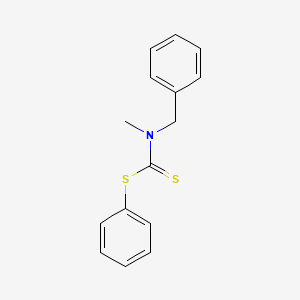
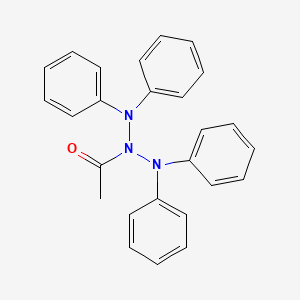
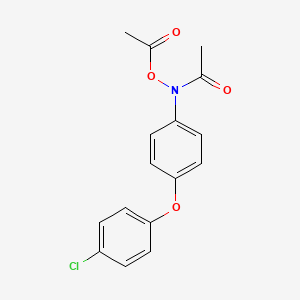

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)


